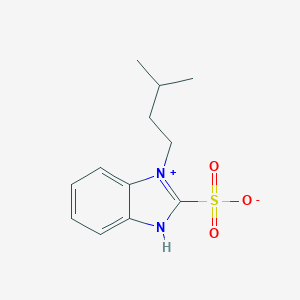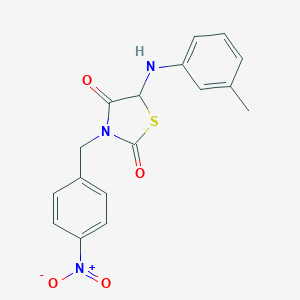![molecular formula C15H13NO3 B352951 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one CAS No. 609335-13-9](/img/structure/B352951.png)
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one, also known as MMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoxazoles, which are organic compounds that have a benzene ring fused to an oxazole ring. MMB has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one involves the condensation reaction of 4-methoxybenzaldehyde and 2-aminophenol followed by cyclization with phosgene.
Starting Materials
4-methoxybenzaldehyde, 2-aminophenol, phosgene, anhydrous pyridine, anhydrous dichloromethane
Reaction
Step 1: Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous pyridine., Step 2: Add 2-aminophenol (1.0 eq) to the reaction mixture and stir for 30 minutes at room temperature., Step 3: Add phosgene (1.2 eq) slowly to the reaction mixture at 0°C and stir for 2 hours., Step 4: Quench the reaction with ice-cold water and extract the product with anhydrous dichloromethane., Step 5: Dry the organic layer with anhydrous sodium sulfate and filter the solution., Step 6: Concentrate the solution under reduced pressure and purify the product by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been studied for its potential applications in various fields of scientific research. In medicine, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In biology, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been used as a fluorescent probe for imaging cellular structures and functions. It has also been studied for its potential use in DNA sequencing and protein analysis. In chemistry, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been used as a catalyst for various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is also believed to interact with various cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In addition, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have fluorescent properties, making it useful for imaging cellular structures and functions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one in lab experiments is its versatility. It can be used in a variety of applications, including medicine, biology, and chemistry. Another advantage is its fluorescent properties, which make it useful for imaging cellular structures and functions. However, one limitation of using 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is its potential toxicity, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one. One area of research could focus on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use in DNA sequencing and protein analysis. In addition, further research could be done to better understand its mechanism of action and to develop safer and more effective derivatives of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URITVUGQIZJUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
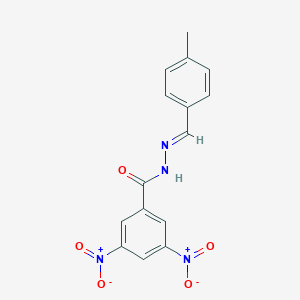
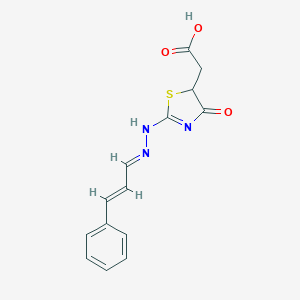
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
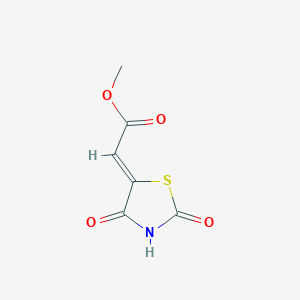
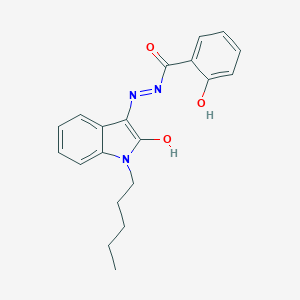
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
